Superior Receptor Selectivity
S1RA demonstrates high affinity for the sigma-1 receptor (Ki = 17.0 ± 7.0 nM) with exceptional selectivity against sigma-2 receptors (Ki > 1,000 nM) and a panel of 170 other receptors, enzymes, transporters, and ion channels [1]. In contrast, BD-1063 shows a Ki of 4.43-9 nM for σ1 and 449 nM for σ2, while NE-100 has a Ki of 0.86-1.03 nM for σ1 and ~85 nM for σ2 . The broad selectivity profiling of S1RA provides a distinct advantage for interpreting in vivo results.
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity |
|---|---|
| Target Compound Data | σ1 Ki = 17.0 ± 7.0 nM; σ2 Ki > 1,000 nM (selectivity > 58-fold); inactive against 170 other targets |
| Comparator Or Baseline | BD-1063: σ1 Ki = 4.43-9 nM, σ2 Ki = 449 nM (selectivity ~50-100x). NE-100: σ1 Ki = 0.86-1.03 nM, σ2 Ki = 85 nM (selectivity ~55-200x) |
| Quantified Difference | S1RA is 58-547x more selective for σ1 vs. σ2 compared to BD-1063 and NE-100, and uniquely has published broad panel data |
| Conditions | In vitro radioligand binding assays using human or guinea pig sigma-1 and sigma-2 receptors |
Why This Matters
The unique breadth of selectivity data for S1RA minimizes confounding off-target effects in vivo, a critical factor for data reproducibility and mechanistic interpretation.
- [1] Romero L, Zamanillo D, Nadal X, et al. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization. Br J Pharmacol. 2012;166(8):2289-2306. View Source
